Octahydroquinoline-2,6-dione
Overview
Description
Octahydroquinoline-2,6-dione is a heterocyclic organic compound with the molecular formula C9H13NO2 It is a derivative of quinoline, characterized by the presence of two ketone groups at the 2 and 6 positions of the octahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Octahydroquinoline-2,6-dione can be synthesized through several methods. One common approach involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione, 1,3-diaryl-2-propen-1-one, and ammonium acetate under solvent-free conditions using infrared irradiation. This method yields the desired compound in 67.6% to 86.5% . Another method involves the condensation of 5-hetarylidene-2,2-dimethyl-1,3-dioxane-4,6-diones with 5,5-dimethyl-3-arylamino-2-cyclohexanones, using acetic acid as a solvent and p-toluenesulphonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Octahydroquinoline-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Octahydroquinoline-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular disorders.
Industry: this compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of octahydroquinoline-2,6-dione involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or receptor modulator, affecting various cellular processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Octahydroquinoline-2,6-dione can be compared with other similar compounds, such as:
Quinoline: A parent compound with a simpler structure and different reactivity.
Tetrahydroquinoline: A reduced form with different chemical properties and applications.
Quinoline-2,4-dione: A similar compound with different substitution patterns and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two ketone groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,3,4,4a,5,7,8,8a-octahydroquinoline-2,6-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h6,8H,1-5H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRJOXZONQZTRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2C1CC(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604389 | |
Record name | Octahydroquinoline-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179685-97-3 | |
Record name | Octahydroquinoline-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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